Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

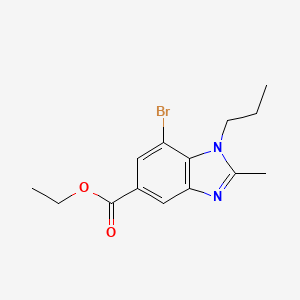

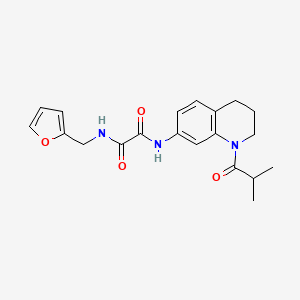

Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate is a chemical compound with the molecular formula C13H19NO2S . It has a molecular weight of 253.36 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom . Attached to this ring is a cyclohexyl group, an ethyl ester group, and an amino group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.36 . The boiling point and other physical properties are not specified in the search results .Scientific Research Applications

Chemical Synthesis and Characterization

Synthesis Techniques Ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate and related compounds are synthesized through various techniques. The Thorpe reaction, aided by phase transfer catalysis, is employed for the construction of ethyl 3-amino-4-arylthiophene-2-carboxylates, proving to be an environmentally friendly method (Shah, 2011). Additionally, the Gewald reaction is another pathway for producing 2-aminothiophene-3-carboxylates, particularly those with aryl groups at the 4-position (Tormyshev et al., 2006).

Chemical Properties and Applications Compounds of this nature exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities, making them a significant class of drugs (Prasad et al., 2017). Additionally, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate displays novel fluorescence properties, adding to the versatility of these compounds in scientific applications (Pusheng, 2009).

Synthetic Utility and Applications in Dye Chemistry

Dye Synthesis and Properties These thiophene derivatives are employed in dye chemistry, evident from the synthesis of novel heterocyclic disperse dyes for polyester fibers. The resultant dyes offer a spectrum of shades with very good levelness and fastness properties on the fabric, though they tend to exhibit poor photostability (Iyun et al., 2015). Similarly, in a study by Karcı & Karcı (2012), bis-heterocyclic monoazo dyes based on a thiophene ring were synthesized, characterized, and their solvatochromic behavior and tautomeric structures were evaluated, showcasing the structural versatility of these compounds in dye applications (Karcı & Karcı, 2012).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-amino-4-cyclohexylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h8-9H,2-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJCNFXJKNFUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2CCCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate](/img/structure/B2880939.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2880943.png)

![4-Cyclohexyl-1-oxaspiro[2.5]octane](/img/structure/B2880944.png)

![2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2880953.png)

![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2880957.png)

![Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2880958.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2880961.png)